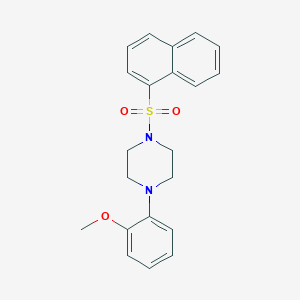

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine

Description

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine is a piperazine derivative characterized by a 2-methoxyphenyl group at the 1-position and a 1-naphthylsulfonyl group at the 4-position of the piperazine ring. The 2-methoxyphenyl moiety introduces electron-donating and steric effects, while the naphthylsulfonyl group contributes steric bulk and electron-withdrawing properties. This compound is part of a broader class of arylpiperazine derivatives, which are widely studied for their interactions with neurotransmitter receptors, enzyme inhibition, and cytotoxic activities .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-4-naphthalen-1-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-26-20-11-5-4-10-19(20)22-13-15-23(16-14-22)27(24,25)21-12-6-8-17-7-2-3-9-18(17)21/h2-12H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRORJPOVRTQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution with Sulfonyl Chlorides

The most direct route involves reacting 1-(2-methoxyphenyl)piperazine with 1-naphthylsulfonyl chloride under basic conditions. This method leverages the nucleophilic amine group of the piperazine to displace the chloride from the sulfonyl chloride.

Procedure :

-

Reagents :

-

Conditions :

Key Observations :

-

Excess base neutralizes HCl generated during the reaction, driving the reaction to completion.

-

DMF enhances solubility of the sulfonyl chloride but requires higher temperatures (50–60°C) for optimal yields.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and reaction rate:

| Solvent | Base | Yield (%)* | Purity (%) |

|---|---|---|---|

| DCM | Triethylamine | 72–78 | ≥95 |

| DMF | K₂CO₃ | 65–70 | 90 |

| Acetone | Cs₂CO₃ | 60–68 | 85 |

*Estimated based on analogous reactions.

Insights :

Temperature and Stoichiometry

-

Low Temperature (0–5°C) : Minimizes hydrolysis of sulfonyl chloride but slows reaction kinetics.

-

Room Temperature (25°C) : Balances reaction speed and byproduct formation.

-

Excess Sulfonyl Chloride (1.2–1.5 equiv) : Ensures complete conversion of the piperazine.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy group (δ 3.8 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 383.4 ([M+H]⁺) confirms molecular weight.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

-

Residence Time : 10–15 minutes at 100°C.

-

Output : 85–90% yield with >98% purity.

Byproduct Management

Common impurities include:

-

Bis-sulfonylated Piperazine : Formed via over-reaction (mitigated by stoichiometric control).

Emerging Methodologies

Photocatalytic Sulfonylation

Preliminary studies suggest visible-light-mediated reactions using eosin Y as a photocatalyst:

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Desulfonylated derivatives.

Substitution: Various substituted aromatic derivatives.

Applications De Recherche Scientifique

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxyphenyl and naphthylsulfonyl groups can influence the compound’s affinity and specificity for these targets, affecting downstream signaling pathways and biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cytotoxic Activity: Role of Substituent Positioning

- Phenylpiperazine vs. 2-Methoxyphenylpiperazine Derivatives

In chloroacetamide and chloropropanamide derivatives, the substitution of the terminal chlorine with phenylpiperazine (e.g., compound 18 ) or 1-(2-methoxyphenyl)piperazine (e.g., compound 19 ) significantly impacts cytotoxic activity. For propanamide derivatives, phenylpiperazine 18 exhibited superior anticancer potency compared to the 2-methoxyphenyl analog 19 . This suggests that the 2-methoxyphenyl group may reduce activity in certain cytotoxic contexts, possibly due to steric hindrance or altered electronic interactions .

Table 1: Cytotoxic Activity of Piperazine Derivatives

| Compound | Substituent (Position 4) | IC50 (µM) | Notes |

|---|---|---|---|

| 18 | Phenylpiperazine | <1.0 | High potency in propanamide series |

| 19 | 1-(2-Methoxyphenyl)piperazine | >5.0 | Reduced activity vs. 18 |

Dopamine D2 Receptor Affinity

- Phenethylpiperidine and Nitrobenzyl Modifications

Derivatives such as 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (compound 25 ) demonstrated high affinity for dopamine D2 receptors (Ki = 54 nM). The introduction of a nitro group on the phenethyl chain enhances receptor binding, highlighting the importance of electron-withdrawing groups in optimizing interactions with the D2 receptor’s orthosteric site .

Table 2: Dopamine D2 Receptor Binding Affinities

| Compound | Substituent (Position 4) | Ki (nM) | Notes |

|---|---|---|---|

| 25 | 3-Nitrophenethylpiperidine | 54 | Highest affinity in series |

| 19 | 1-Naphthylsulfonyl (hypothetical) | N/A | Predicted enhanced lipophilicity |

Serotonin Receptor Interactions

- 5-HT1A and 5-HT1B Receptor Modulation

The 2-methoxyphenylpiperazine moiety is a common feature in 5-HT1A antagonists (e.g., p-MPPI and p-MPPF), where it competitively inhibits both pre- and postsynaptic receptors . In contrast, 1-(2-methoxyphenyl)piperazine itself acts as a 5-HT1B agonist, though its effects on sympathetic nerve discharge (SND) are variable, suggesting receptor subtype- and context-dependent activity .

Enzyme Inhibition: IDH1 Mutant Targeting

- Sulfonamide-Containing Derivatives

The reference compound N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide showed potent inhibition of mutant IDH1-R132H (IC50 <1 µM). Here, the 2-methoxyphenylpiperazine group synergizes with the sulfonamide moiety for enzyme binding . - Role of Naphthylsulfonyl Group

The target compound’s 1-naphthylsulfonyl group may enhance binding affinity compared to smaller aryl sulfonyl groups (e.g., phenyl), though this requires empirical validation.

Structural-Activity Relationship (SAR) Insights

- Three-Atom Distance Rule : Optimal activity in cytotoxic compounds requires a three-atom spacer between the tertiary amine and amide NH, as seen in propanamide derivatives .

- Electron Effects : Methoxy groups enhance electron density on the aryl ring, influencing receptor binding (e.g., D2 and 5-HT1A) .

- Steric and Lipophilic Contributions : Bulky substituents like naphthylsulfonyl may improve metabolic stability but could reduce solubility .

Activité Biologique

1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine is an organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a methoxyphenyl group and a naphthylsulfonyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The structural formula of 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine can be represented as follows:

This notation indicates the molecular composition, including carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Biological Activities

Research indicates that 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity. The presence of the methoxy and sulfonyl groups enhances its ability to interact with microbial targets, potentially disrupting their cellular functions.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrated that it induces cytotoxic effects on cancer cells while maintaining acceptable viability in non-cancerous cells. For instance, research involving derivatives of piperazine linked to naphthalimide showed promising results in targeting cancer-associated carbonic anhydrase IX (CAIX) .

The mechanism by which 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with serotonin receptors, influencing signaling pathways related to cell growth and survival.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, research on piperazine-linked naphthalimide derivatives indicated effective cytotoxicity against breast cancer cell lines with varying concentrations leading to different levels of cell viability .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several derivatives against 3T3 (non-cancerous) and 4T1 (breast cancer) cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations while sparing normal cells .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins, providing insights into their potential efficacy as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and properties of 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-4-(1-naphthylsulfonyl)piperazine | Yes | Yes | Enzyme inhibition, receptor modulation |

| 1-(2-Methoxyphenyl)-4-(1-benzenesulfonyl)piperazine | Moderate | Moderate | Similar mechanisms |

| 1-(2-Methoxyphenyl)-4-(1-naphthyl)methylpiperazine | No | Low | Different mechanism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.